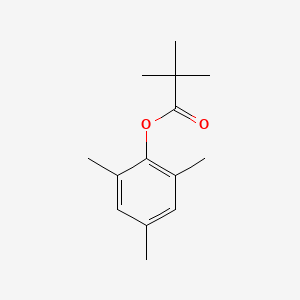![molecular formula C20H12Br2N2O4 B13963972 9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy- CAS No. 51889-17-9](/img/structure/B13963972.png)
9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes amino, dibromophenyl, and dihydroxyanthraquinone groups. Its molecular formula is C20H12Br2N2O4, and it has a molecular weight of 504.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dibromoaniline with 1,4-dihydroxyanthraquinone in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and dibromophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its effects are often mediated through the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,5-dibromophenylmethanol: Shares the dibromophenyl group but differs in the overall structure and functional groups.
2-Amino-3,5-dibromopyridine: Contains the dibromophenyl group but has a pyridine ring instead of the anthraquinone structure
Uniqueness
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE is unique due to its combination of amino, dibromophenyl, and dihydroxyanthraquinone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
51889-17-9 |
|---|---|
Molekularformel |
C20H12Br2N2O4 |
Molekulargewicht |
504.1 g/mol |
IUPAC-Name |
1-amino-5-(2,4-dibromoanilino)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12Br2N2O4/c21-8-1-3-11(9(22)7-8)24-12-4-6-14(26)18-16(12)20(28)17-13(25)5-2-10(23)15(17)19(18)27/h1-7,24-26H,23H2 |
InChI-Schlüssel |
ROMDDSWHQOFEBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


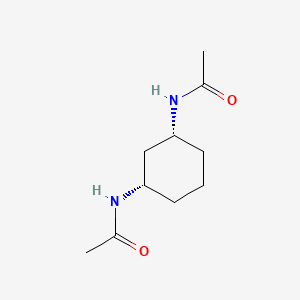

![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)

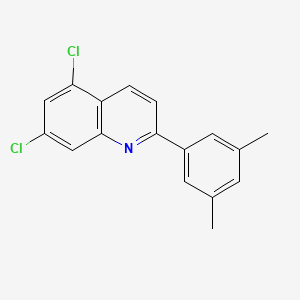

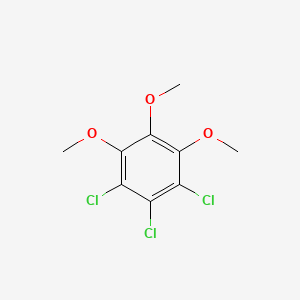
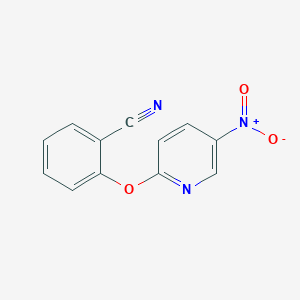
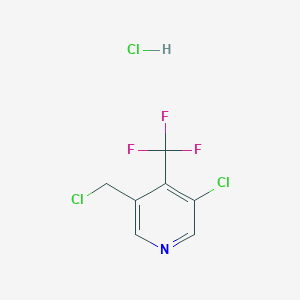
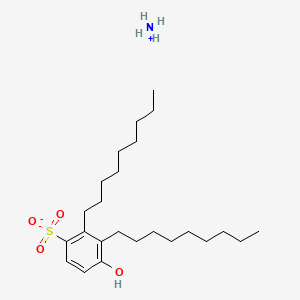
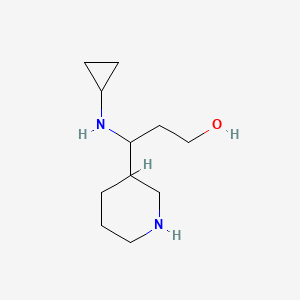

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
